Journal Name:The Imaging Science Journal
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IF:0
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The Imaging Science Journal ( IF 0 ) Pub Date: 2023-06-12 , DOI:
10.1007/s11106-023-00345-w
Cu matrix composites have received increased attention in a wide industrial area because of their excellent mechanical properties and good electrical and thermal conductivity. However, the addition of general ceramic reinforcements often leads to a marked reduction in electrical conductivity for Cu matrix composites. In this study, the ZrB2-reinforced Cu composites have been developed to overcome this drawback since these metal borides possess relatively high electrical conductivity. The 5 wt.% ZrB2/Cu composites were prepared using hot-pressed sintering techniques at varying temperatures from 760 to 920°C. The influence of sintering temperature on the microstructure, relative density, and mechanical and electrical properties was examined. The results of the SEM observation show that ZrB2 particles are seamlessly integrated into the Cu matrix for all ZrB2/Cu composites. The average grain size of the Cu matrix increases from 360 to 980 nm with the increase of the sintering temperature. The increase in sintering temperature also leads to the surface porosity decrease from 1.4 to 0.4%. The relative density and electric conductivity of the composites increase at the same time as the sintering temperature increases. However, microhardness increases and decreases, with a maximum value of 92 HV0.2 achieved at 840°C. The elastic modulus and nanohardness maps determined from the nanoindentation indicate that the reinforced ZrB2 particles demonstrate the highest values for elastic modulus (340–500 GPa) and nanohardness (30–48 GPa). At the same time, the Cu matrix possesses a modulus of 100–200 GPa and nanohardness of about 10 GPa. TEM observation confirmed that the sintering temperature exhibits little influence on the interface reaction between ZrB2 and Cu. Both sharp interface and interface with amorphous transition layer are observed. The variation of microhardness is mainly due to the strengthening of grain refinement and to the mismatch of the thermal expansion coefficients. The above results can provide further insights into the deeper understanding of the role of sintering temperature during hot-pressed sintering.
The Imaging Science Journal ( IF 0 ) Pub Date: 2022-11-21 , DOI:
10.1007/s11106-022-00305-w
In this work, SiC ceramics were prepared by spark plasma sintering (SPS) using alumina and rare earth oxides (RE2O3, RE = Gd, Y, Sc) as liquid phase sintering additives. Displacement shrinkage curve with the temperature, as well as with temperature and time, has been drawn by recording the displacement, time, and temperature of the device’s indenter Then, the shrinkage displacement curves were employed to investigate the sintering process. The microstructure and the phase composition of the sintered samples were analyzed by X-ray diffraction (XRD) and scanning electron microscopy (SEM). The results demonstrate that the sintering process involves physical shrinkage, gas expansion, displacement stagnation, and liquid phase formation. The maximum linear shrinkage occurred at the stage of liquid phase formation. A similar trend for shrinkage displacement curve formation was observed at the first three stages for all samples. At the same time, different shrinkage temperatures and shrinkage rates were noticed on the fourth stage. After sintering, equiaxed grains with a grain size of about 1–2 μm were observed for all samples. The extremely high heating rate and short holding time of the SPS process prevent grain growth. Secondary phase Y3Al5O12/Gd4Al2O9 formed with Al2O3 + Y2O3 and Al2O3 + Gd2O3 additives, respectively, was used as liquid phases. Sintered samples exhibited superior mechanical properties, high electrical resistance, and lower thermal conductivity due to the low conductive secondary phase and small grain size.
The Imaging Science Journal ( IF 0 ) Pub Date: 2022-11-17 , DOI:
10.1007/s11106-022-00309-6
The nanocrystalline iron–cobalt–alumina alloy displays exceptional properties compared to conventional materials with the same concentration due to the impact of the crystal size. Nanocrystalline FeCo/Al2O3 was produced from elementary Fe, Co, and Al2O3 powdered materials by mechanical alloying. This work aims to study the electromagnetic properties of nanocrystalline Fe/Al2O3 and FeCo/Al2O3 powder alloys. The approach adopted in this study implies using nondestructive testing (NDT) techniques to follow the evolution of this alloy's microstructural, morphological, and electromagnetic properties at all elaboration stages. Also, a relationship between the structural and morphological properties of the NDT techniques was established. The morphological, structural, and magnetic characterization of these powders was carried out with a scanning electron microscope (SEM), X-ray diffractometer (XRD), and vibrating sample magnetometer (VSM). The evolution of these properties is verified by eddy current techniques (ECT). In terms of structure, increasing the grinding time of nanocrystalline Fe/Al2O3 decreases the average crystallite size and induces internal stress. On the other hand, from an electromagnetic point of view, the electromagnetic properties of materials depend on their composition, structure, residual stresses, and elaboration. The nature of the material, the phases present in the material, and the particle size are the parameters that provide the impedance diagram with a shape. The imaginary part L/L0 is always higher than 1, indicating that the material preserves its magnetic properties. However, the addition of cobalt improves the electromagnetic properties of the Fe/Al2O3 system.
The Imaging Science Journal ( IF 0 ) Pub Date: 2022-09-29 , DOI:
10.1007/s11106-022-00297-7
The crystal structures of compounds and phase diagrams of both binary REM–Fe and REM–Co and ternary Fe–Co–REM systems were analyzed and systematically compared. This allowed the nature of physicochemical interaction of components in unstudied systems to be predicted and the reliability of existing experimental data to be evaluated. Based on regular variation of the REM–Fe and REM–Co phase diagrams along the lanthanide rows, typical features that define their liquidus configuration were formulated. According to this characteristic, the REM–Fe and REM–Co systems were divided into six and five types, respectively. Each type was characterized by the presence, number, and composition of congruent compounds. Linear correlations of the temperatures of the same-type invariant equilibria with the melting temperatures of REMs allowed estimating the temperatures of both eutectic equilibria and congruent melting of intermetallics in the unstudied Pm–Fe and {Pm, Tb, Tm, Lu}–Co systems. Based on linear correlations of the standard enthalpies of formation for R2Co17, RCo5, and RCo3 intermetallics with REM atomic numbers, more reliable values of the enthalpies were identified among the great number of scattered published data and missing values were estimated. The most typical features of the ternary phase diagrams were defined based on a comparative analysis of the REM–Fe and REM–Co phase diagrams and limited published data on phase relations in the REM–Fe–Co systems. The general features of the REM–Fe–Co phase diagrams enabled prediction of the solidus projections for the unstudied systems. Phase regions of the solidus surfaces observed in all systems, except for La–Fe–Co, were established. The solidus temperatures of these regions were estimated for the unstudied systems and experimentally verified on systems with samarium and terbium. The experimental results showed good agreement with the predicted values. Based on the solidus projections, liquidus projections were proposed.
Physical and Process Properties of Fine Gas-Atomized R6M5K5 Powders Produced in Different Conditions
The Imaging Science Journal ( IF 0 ) Pub Date: 2023-05-29 , DOI:
10.1007/s11106-023-00338-9
Fine gas-atomized powders of R6M5K5 tool steel were studied. The spherical powders were produced with two distinct melting procedures, each involving spraying under different modes: at a conventional pressure of 0.6 MPa used to make powders of this steel and a calculated pressure of 2 MPa. To obtain a fine-sized fraction, the powders were sieved through a wire mesh with 50 μm square openings, and the content of this fraction was calculated for each of the two powders. The powders with particle sizes greater than 50 μm were subsequently ground and additionally sieved through a 50 μm mesh. Four types of powders with particle sizes below 50 μm were produced using this method. They varied in particle size distribution and particle shape. Mechanical tests were performed with the powders of this size fraction. The equivalent particle diameter distribution, morphology, and changes in elemental composition of the powders were studied. Distribution characteristics, including d10, d50, and d90, were calculated. The arithmetic mean of flat particle projections was slightly higher for the powder atomized employing the conventional mode (0.6 MPa), measuring 0.914 compared to 0.901 for the powder particles atomized under the calculated mode. The yield of the <50 μm fraction was lower (6 and 55 wt.%, respectively). After grinding, the roundness of both powders decreased, resulting in more complex shapes. The relative bulk density, relative tapped density, and flowability of the powders decreased as the roundness factor reduced. An attempt to classify the tool steel powders using the Hausner ratio and Carr index, commonly applied to pharmaceuticals and some metal powders to evaluate their flowability, indicated that the potential application of this classification required further verification. The flowability of the studied powders correlated well with the magnitude of the repose angle.
The Imaging Science Journal ( IF 0 ) Pub Date: 2023-02-01 , DOI:
10.1007/s11106-023-00328-x
The general chemical and phase composition of the ilmenite concentrate from the Irshansk deposit was determined. The content of titanium (in terms of TiO2) in this concentrate was more than 50 wt.%. Ilmenite was the main phase component, which partially turned into pseudorutile through secondary processes. The concentrate was oxidized using microwave heating. Prior to microwave heating, particles of the starting ilmenite concentrate were ground for 3 min in a planetary-ball mill to an average size of 10 μm. A 100 g sample of the ground concentrate was heated for 30, 60, 90, and 120 min. In the heating for 30 min, pseudorutile disintegrated and pseudobrookite formed. Subsequent heating for 60 and 90 min led to the formation of rutile and increased the amount of pseudobrookite. Microwave heating for 120 min resulted in the complete decomposition of ilmenite. Pseudobrookite, rutile, and quartz were identified in an averaged sample by X-ray diffraction. Iron oxides were not found in the averaged sample. Interaction of the ilmenite concentrate sample with air during heating led to intensive surface oxidation of the material to form a larger amount of rutile and to release of iron oxide from the pseudobrookite as hematite. Electron microscopy of the oxidized particles revealed that titanium was mainly contained in fine concentrate subparticles up to 1 μm in size, and impurities (silicon and aluminum compounds) formed coarser agglomerates. The sizes of ore macroparticles hardly changed after microwave heating. Comparison of the effects from microwave and conventional heating on the ilmenite concentrate showed that heating in a resistance furnace for 120 min did not result in complete oxidation of ilmenite even at higher temperatures. Additional grinding of the starting ilmenite concentrate increased the heating and oxidation temperatures of the material subjected to microwave processing.
The Imaging Science Journal ( IF 0 ) Pub Date: 2022-12-07 , DOI:
10.1007/s11106-022-00319-4
Ti–TiC composite foams were prepared by combining different volume fractions of TiC (0, 5, 10, and 15 vol.%) with NaCl as a space holder (20, 40, and 60 vol.%) by using spark plasma sintering (SPS) and a dissolution process. The sintering properties (relative density, porosity and microhardness), pore structure, friction and wear properties of the prepared foams were systematically studied. The Ti–TiC composite foams sintered at 700°C had an average pore diameter of approximately 230 μm. The microhardness of the Ti–10 vol.% TiC was significantly higher than that of porous Ti, with values ranging between 360.72 and 490.12 HV0.2 recorded for the composite. The average coefficient of friction (COF) for the Ti–TiC composite foams was measured as 0.12–0.17 using a pin-on-disk tribometer. The lowest COF was obtained for a foam with a volume fraction of added NaCl (VNaCl) of 40%. The wear rate of the examined foams was inversely related to their porosity, and the addition of TiC particles significantly improved the wear resistance of the porous Ti. The foams with 10 vol.% TiC exhibited the highest wear resistance, with a COF of 0.1349 and a wear rate of 0.65 ⋅ 10–12 m3 · N–1 · m–1. The wear mechanism of the Ti–TiC composite foams was a combination of adhesive and abrasive wear.
The Imaging Science Journal ( IF 0 ) Pub Date: 2023-06-10 , DOI:
10.1007/s11106-023-00349-6
The mechanical behavior of Al63Cu25Fe12 quasicrystalline coatings in the temperature range of 77–1073 K was studied by the microindentation method. Coatings with a thickness of 350 μm were obtained on the substrate of steel 45 by high-speed air-fuel spraying of water-atomized powders with a size fraction of 40–80 μm. The content of the icosahedral quasicrystalline phase in the coatings after production was 75 wt.%. Annealing at 998 K for 20 min made it possible to obtain 100% of the quasicrystalline phase in the coating. The microhardness of the studied coatings at a temperature of 77 K and room temperature (293 K) is ~7 GPa and slightly decreases to a level of ~4.5 GPa at a temperature of 725 K, followed by a sharp decrease to 1.5–1 GPa at 923–973 K. Analysis of the temperature dependence of the plasticity characteristic δH, determined by the indentation method, showed that up to a temperature of 873 K, the quasicrystalline coatings of the Al–Cu–Fe system have the brittleness during compression/tension tests, and above 873 K they start to possess a macroplasticity. Calculation of the value of δH in a wide temperature range makes it possible to predict the mechanical properties of brittle, at standard test methods, quasicrystalline coatings of the Al–Cu–Fe system.
The Imaging Science Journal ( IF 0 ) Pub Date: 2023-06-12 , DOI:
10.1007/s11106-023-00347-8
The influence of particulate reinforcements produced from an 85 wt.% Ti + 15 wt.% Al powder mixture, processed through high-voltage electric discharges (HVED) in kerosene, on the key mechanical properties of a polymer composite with an ED-20 epoxy oligomer matrix was studied. Following HVED processing, the powder showed the following phase composition: 74 wt.% Ti, 15 wt.% Al, and 11 wt.% TiC, with an average particle size of 10–12 μm. The reinforcement content of the composite varied from 0.25 to 2.0 wt.%. The optimal reinforcement content that substantially improved the strength and impact toughness of the composite (by 1.7–1.8 times compared to the starting matrix) was found to be 0.5 wt.%. When the particulate reinforcement content in the composite was raised to 1.25–2.0%, the fracture strength reduced significantly, nearly reaching the level of the starting epoxy matrix. A model was proposed to account for the extremum observed in the dependences of the mechanical properties on the reinforcement content of the composite. The model relied on the hypothesis that mechanical and structural factors independently influenced the properties of the composite. The mechanical effect was determined by the redistribution of strain-induced stresses between the matrix and reinforcement and by the adhesion between the composite components. The structural effect resulted from changes in the properties of the polymer matrix induced by surface interactions with the reinforcement particles.
The Imaging Science Journal ( IF 0 ) Pub Date: 2023-06-14 , DOI:
10.1007/s11106-023-00342-z
The reactive synthesis of heterophase refractory ultrahard B4C-based composites by spark plasma sintering (SPS) was examined. To produce heterophase B4C + TiB2 + CrB2 ceramics, the chemical reaction between boron carbide and chromium oxide and between boron carbide and titanium carbide resulting in boron carbide–chromium diboride and boron carbide–titanium diboride composites was previously studied. The reactive sintering of B4C + Cr2O3 + C and B4C + TiC mixtures using boron carbide powders obtained from the Zaporizhzhya Abrasive Plant and Donetsk Chemical Reagent Plant (Ukraine) was compared. The boron carbide powders differed in the ratio of B13C2 and B4C phases and particle sizes. The reactively synthesized TiB2, CrB2, and CrTiB2 boride phases positively influenced the SPS consolidation and properties of the boron carbide composites. The B4C–CrB2 and B4C–TiB2 ceramics subjected to Vickers hardness testing under a load of 98 N showed HV levels of 23–29 GPa and 26–28 GPa. The ceramics demonstrated brittle fracture according to the Half-penny model, with a fracture toughness of 3 MPa∙m1/2 for B4C–CrB2 and 4.4 MPa∙m1/2 for B4C–TiB2. The 90 vol.% B4C–5.5 vol.% TiCrB2–4.5 vol.% C ceramics with ~33 GPa hardness and ~ 4 MPa∙m1/2 fracture toughness were produced by reactive SPS from a mixture of B4C (Zaporizhzhya Abrasive Plant), 6.6 wt.% TiC, and 11 wt.% Cr2O3. The high strength of TiCrB2 ceramics was attributed to the stress–strain state, where the matrix phase of boron carbide was subjected to compressive stresses. The high hardness and fracture toughness allow the B4C–TiCrB2 composite to be classified as an ultrahard ceramic material.
Supplementary Information
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